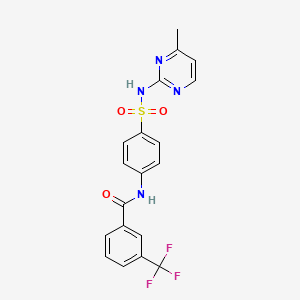

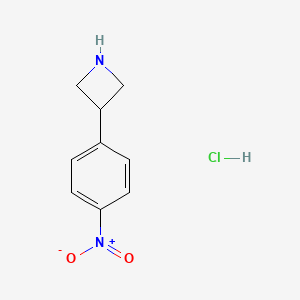

![molecular formula C24H17N3O B2914185 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide CAS No. 476634-08-9](/img/structure/B2914185.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide” is a compound that contains a benzimidazole nucleus . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Synthesis Analysis

The synthesis of 2-phenybenzimidazole derivatives, which are structurally similar to the compound , has been documented . The synthesis starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles in high yield .Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The benzimidazole moiety is known to react with various functional groups, leading to a wide range of chemical reactions . For instance, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .Physical And Chemical Properties Analysis

The benzimidazole moiety is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

DNA Binding and Cytotoxicity : Compounds containing benzimidazole, similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide, have been synthesized and studied for their ability to bind DNA and exhibit cytotoxicity against cancer cells. These compounds demonstrate significant inhibitory effects on cancer cell proliferation through DNA intercalation and generation of reactive oxygen species (Paul et al., 2015).

Anticancer Properties : A study focused on benzimidazole derivatives revealed their potential as anticancer agents. These compounds have shown activity against various cancer cell lines, particularly in breast cancer (Salahuddin et al., 2014).

Fluorescent Properties : Benzimidazole derivatives have been synthesized and their photophysical properties studied. These compounds, including triazole derivatives, are found to be fluorescent and thermally stable, emitting in the blue and green regions, which could be relevant for applications in imaging and sensing (Padalkar et al., 2015).

Synthesis and Drug Design : Benzimidazoles serve as a versatile scaffold in drug design, with a variety of methods available for synthesizing benzimidazole nucleus and its derivatives. Novel benzimidazoles have been synthesized for experimental drug design, underscoring their importance in pharmaceutical research (Nikpassand & Pirdelzendeh, 2016).

Pancreatic Lipase Inhibitors : Benzimidazole derivatives have been designed and evaluated for their anti-obesity activity by inhibiting pancreatic lipase. These findings suggest potential therapeutic applications in treating obesity (Unnisa et al., 2022).

Antibacterial Agents : Certain benzimidazole derivatives have been synthesized and found to exhibit significant antibacterial activity, highlighting their potential as antibacterial agents (Ramalingam et al., 2019).

Photoredox Catalysis : Benzimidazolium naphthoxide has been used as a betaine photoredox catalyst in organic reactions, showcasing its utility in synthetic chemistry (Hasegawa et al., 2018).

Antioxidant Activity : Novel benzoxazole and naphthoxazole analogs, including benzimidazole fused systems, have been evaluated for their antioxidant properties, indicating potential applications in disease prevention and treatment (Skrzypek et al., 2022).

Nonacidic Antiinflammatory Agents : Certain naphthimidazoles have been studied for their anti-inflammatory properties, leading to the development of nonacidic antiinflammatory agents (Toja et al., 1984).

Organic Light-Emitting Diodes (OLEDs) : Naphthimidazole derivatives have been developed for use in OLEDs, particularly for deep-blue light emission, demonstrating their potential in advanced display technologies (Liu et al., 2015).

Mécanisme D'action

Target of Action

The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide, also known as N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE, is a benzimidazole derivative . Benzimidazole derivatives have been reported to interact with a variety of targets, including proteins and enzymes . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, anti-inflammatory, and antitumor activity .

Result of Action

Benzimidazole derivatives are known to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O/c28-24(19-10-9-16-5-1-2-6-18(16)15-19)25-20-13-11-17(12-14-20)23-26-21-7-3-4-8-22(21)27-23/h1-15H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIAQRGKACFXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

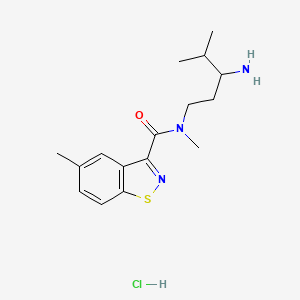

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2914102.png)

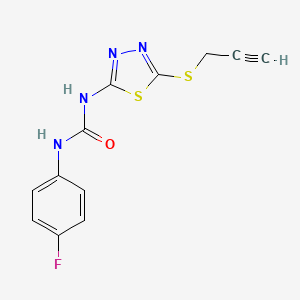

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)

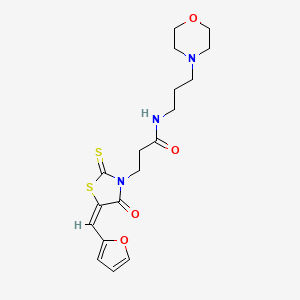

![N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2914106.png)

![(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914111.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)

![2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one](/img/structure/B2914119.png)

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)